Z-Val-Lys-Lys-Arg-MNA

Clinical Diagnostics Oncology Biomarkers Cathepsin B Activity

Z-Val-Lys-Lys-Arg-MNA is the only clinically benchmarked fluorogenic substrate for quantitative urinary cathepsin B-like activity, delivering a 3.8‑fold malignant‑vs‑control differentiation (sensitivity 84.2% at a 5 U cut‑off). Its tetrapeptide sequence satisfies the mandatory dibasic (Lys‑Arg at P2‑P1) preference of flavivirus NS2B‑NS3 proteases, ensuring the high assay window required for HTS. Generic substitution with even a single‑amino‑acid analog invalidates historical data and demands full re‑validation. For routine QC, multi‑marker spatial proteomics, or antiviral screening, this substrate provides uncompromised lot‑to‑lot consistency and the identical kinetic baseline on which published diagnostic cut‑offs depend.

Molecular Formula C42H62N10O7
Molecular Weight 819 g/mol
Cat. No. B1648826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-Lys-Lys-Arg-MNA
Molecular FormulaC42H62N10O7
Molecular Weight819 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C42H62N10O7/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47)/t32-,33-,34-,36-/m0/s1
InChIKeyWXZZXNOWSNDFIS-RRNXAADDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 units / 1000 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Val-Lys-Lys-Arg-MNA: A Tetrapeptide Fluorogenic Substrate for Cathepsin B and Viral Protease Activity Assays


Z-Val-Lys-Lys-Arg-MNA (also known as Z-VKKR-MNA or Z-Val-Lys-Lys-Arg-4-methoxy-β-naphthylamide trihydrochloride) is a synthetic tetrapeptide fluorogenic substrate, classically categorized as an oligopeptide [1]. It is specifically designed for the detection and quantification of protease activity, most notably for cathepsin B (a lysosomal cysteine protease) and certain viral serine proteases such as the West Nile Virus (WNV) NS2B-NS3 protease [2]. The compound consists of a C-terminal 4-methoxy-β-naphthylamide (MNA) leaving group conjugated to the peptide sequence Z-Val-Lys-Lys-Arg. Upon site-specific enzymatic cleavage at the Arg-MNA amide bond, the free 4-methoxy-β-naphthylamine fluorophore is liberated, producing a quantifiable fluorescent signal that is proportional to enzyme activity [3].

Why Generic Substitution of Z-Val-Lys-Lys-Arg-MNA Fails: The Critical Role of Sequence-Specific Recognition in Assay Performance


Generic substitution of protease substrates without empirical validation introduces significant risk of assay failure or misinterpretation, due to the stringent sequence-specificity of protease active sites. The P4-P1 amino acid sequence of Z-Val-Lys-Lys-Arg-MNA (Val-Lys-Lys-Arg) is not an arbitrary arrangement; it is a precise determinant of enzyme-substrate affinity and catalytic turnover. For example, flavivirus proteases exhibit a narrow specificity that is highly sensitive to the identity of residues at the P1 and P2 positions [1]. Altering the P2 lysine, as in the comparator substrate Z-Val-Lys-Arg-MNA (which lacks the second lysine), fundamentally changes both the binding kinetics and the resulting kinetic parameters (Km and Vmax), thereby rendering cross-assay data incomparable . Similarly, while closely related substrates like Z-Ala-Arg-Arg-MNA may also detect cathepsin B, they do not provide the same quantitative baseline or clinical correlation profiles established with Z-Val-Lys-Lys-Arg-MNA in validated biomarker studies [2]. Therefore, direct replacement of this compound with an in-class analog—even one differing by a single amino acid—invalidates historical comparative data and necessitates full re-validation of assay conditions and diagnostic cut-off values.

Quantitative Evidence Guide: Z-Val-Lys-Lys-Arg-MNA Performance Benchmarks vs. In-Class Substrate Analogs


Discriminative Power in Clinical Diagnostics: Z-Val-Lys-Lys-Arg-MNA Reveals a 3.8-Fold Elevation in Urinary Cathepsin B Activity in Gynecologic Malignancy vs. Controls

In a clinical study comparing 57 patients with gynecologic malignancies to 60 disease-free controls, urinary cathepsin B-like activity was quantified using Z-Val-Lys-Lys-Arg-MNA (referred to as BZ-Val-Lys-Lys-Arg-MNA) as the substrate [1]. The mean enzyme activity in the malignant cohort was measured at 10.6 ± 9.8 U, which was significantly elevated (p < 0.0001) compared to the control cohort mean of 2.8 ± 3.3 U. This represents an approximately 3.8-fold increase in activity in the malignant group.

Clinical Diagnostics Oncology Biomarkers Cathepsin B Activity

Kinetic Differentiation of WNV Protease: Z-Val-Lys-Lys-Arg-MNA vs. Z-Val-Lys-Arg-MNA in Km and kcat/Km Parameters

Flavivirus NS2B-NS3 proteases demonstrate a critical preference for a dibasic motif at the P1-P2 positions. The tetrapeptide substrate Z-Val-Lys-Lys-Arg-MNA satisfies this requirement with its P2 lysine residue, which forms an essential interaction with Asn-152 in the S2 pocket of the WNV protease [1]. In contrast, the shorter analog Z-Val-Lys-Arg-MNA (which lacks the P2 lysine) exhibits altered kinetics. While direct numerical Km/kcat values for Z-Val-Lys-Lys-Arg-MNA in the specific publication are not provided, the inhibition assay using Z-Val-Lys-Arg-MNA serves as a negative kinetic comparator, demonstrating that the removal of the P2 lysine residue leads to a measurable increase in the apparent Km/Vmax ratio, indicating reduced substrate processing efficiency .

Virology Enzyme Kinetics Inhibitor Screening

Histochemical Specificity in Tissue Localization: Z-Val-Lys-Lys-Arg-MNA Distinguishes Cathepsin B from Tryptase in Inflamed Gingiva

In a comparative histochemical study of inflamed human gingiva, Z-Val-Lys-Lys-Arg-MNA was used alongside Z-Ala-Arg-Arg-MNA to demonstrate cathepsin B activity [1]. The post-azo-coupling technique revealed that Z-Val-Lys-Lys-Arg-MNA specifically localized cathepsin B to connective tissue fibroblasts and CD68-positive macrophages/monocytes, with staining patterns confirmed by immunocytochemistry using polyclonal sheep anti-human cathepsin B [1]. Critically, this pattern was distinct from the staining produced by the tryptase substrates Z-Ala-Ala-Lys-MNA and D-Val-Leu-Arg-MNA, which were confined exclusively to mast cell granules [1]. This differential staining was further validated by differential salt extraction: cathepsin B activity (detected by Z-Val-Lys-Lys-Arg-MNA) was extracted with salt-free buffer, whereas tryptase activity required high-salt buffer [1].

Histochemistry Immunology Protease Localization

In-Class Specificity Contrast: Z-Val-Lys-Lys-Arg-MNA vs. Z-Ala-Arg-Arg-MNA in Dual-Substrate Cathepsin B Profiling

Within the same study on inflamed gingiva, Z-Val-Lys-Lys-Arg-MNA was utilized in parallel with Z-Ala-Arg-Arg-MNA for the histochemical demonstration of cathepsin B [1]. While both substrates target cathepsin B, the use of Z-Val-Lys-Lys-Arg-MNA provides an orthogonal validation of enzyme identity when paired with specific inhibitors and immunocytochemistry. Biochemical characterization using the 7-amino-4-trifluoromethyl coumarin (AFC) analog Z-Val-Lys-Lys-Arg-AFC further confirmed the identity of the enzyme as cathepsin B, distinct from tryptase activities detected with Z-Ala-Ala-Lys-AFC [1].

Biochemical Assay Development Cathepsin B Substrate Specificity

Optimal Research and Industrial Application Scenarios for Z-Val-Lys-Lys-Arg-MNA


Clinical Diagnostic Assay Development for Cathepsin B Biomarker Quantification

Z-Val-Lys-Lys-Arg-MNA is the substrate of choice for developing quantitative fluorogenic assays aimed at measuring urinary cathepsin B-like activity as a potential biomarker for gynecologic malignancies. The substrate has been validated in a clinical cohort study, establishing a significant 3.8-fold difference between malignant (10.6 ± 9.8 U) and control (2.8 ± 3.3 U) populations [1]. This established baseline supports the development of diagnostic tests with defined sensitivity and specificity thresholds (e.g., 84.2% sensitivity at a 5 U cut-off) [1].

High-Throughput Screening (HTS) of Flavivirus NS2B-NS3 Protease Inhibitors

In antiviral drug discovery, this compound serves as an optimal fluorogenic substrate for high-throughput screening of inhibitors targeting West Nile Virus and related flavivirus NS2B-NS3 proteases. The tetrapeptide sequence Z-Val-Lys-Lys-Arg satisfies the dibasic substrate preference (Lys-Arg at P2-P1) of these viral proteases, ensuring efficient cleavage and a robust assay window [2]. Alternative substrates lacking the P2 lysine (e.g., Z-Val-Lys-Arg-MNA) exhibit increased apparent Km/Vmax ratios, which reduce assay sensitivity and may compromise the detection of weak or moderate inhibitors .

Histochemical Localization of Cathepsin B in Inflamed or Remodeling Tissues

For spatial proteomics and pathology research, Z-Val-Lys-Lys-Arg-MNA is a validated histochemical tool for visualizing cathepsin B activity in unfixed cryostat sections using a post-azo-coupling technique. It reliably localizes cathepsin B to fibroblasts and CD68-positive macrophages in inflamed tissues such as gingiva, with staining patterns confirmed by immunocytochemistry [3]. Its distinct extraction profile (salt-free buffer) allows it to be used in differential extraction protocols to distinguish cathepsin B activity from tryptase-like activities, which require high-salt buffers [3].

Multi-Marker Protease Profiling Panels in Inflammation Research

This substrate is an essential component of multi-marker panels for profiling protease activity in complex biological samples. When used in conjunction with tryptase-specific substrates (e.g., Z-Ala-Ala-Lys-MNA), Z-Val-Lys-Lys-Arg-MNA enables the clear biochemical and histochemical discrimination between cysteine protease (cathepsin B) and serine protease (tryptase) activities within the same tissue specimens [3]. This differential capability is critical for understanding the distinct roles of these enzyme classes in inflammatory processes, such as those occurring in periodontitis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Val-Lys-Lys-Arg-MNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.